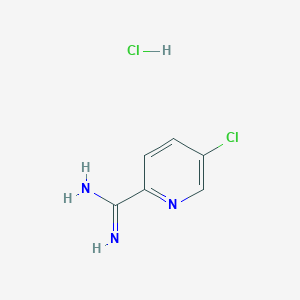
5-Chloropicolinimidamide hydrochloride
Übersicht
Beschreibung
5-Chloropicolinimidamide hydrochloride is a chemical compound with the CAS Number: 1179360-48-5 . It has a molecular weight of 192.05 . The IUPAC name for this compound is 5-chloro-2-pyridinecarboximidamide hydrochloride .
Physical And Chemical Properties Analysis
5-Chloropicolinimidamide hydrochloride is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Chemiluminescence Method for Drug Determination
A study by Huang and Chen (2002) introduced a chemiluminescence method for determining chlorpromazine hydrochloride in tablets and biological fluids. This method, using cerium(IV) oxidation sensitized by rhodamine 6G, offers a novel approach for drug analysis, potentially applicable to 5-Chloropicolinimidamide hydrochloride (Huang & Chen, 2002).
Serotonin and Depression Research
Wong, Perry, and Bymaster (2005) highlighted the role of serotonin in depression, leading to the development of fluoxetine hydrochloride. Understanding the serotonin mechanisms can provide insights into the potential applications of 5-Chloropicolinimidamide hydrochloride in psychiatric research (Wong, Perry, & Bymaster, 2005).
Nutraceutical and Food Additive Applications
Santana-Gálvez, Cisneros-Zevallos, and Jacobo-Velázquez (2017) discussed chlorogenic acid's role as a nutraceutical and food additive. This highlights the potential of 5-Chloropicolinimidamide hydrochloride in food science and health-related research (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Photodynamic Therapy in Cancer Treatment
Moisenovich et al. (2010) investigated novel photosensitizers for treating aggressive tumors, revealing the potential of compounds like 5-Chloropicolinimidamide hydrochloride in photodynamic therapy (Moisenovich et al., 2010).
Antimicrobial and Antioxidant Properties
Lu et al. (2020) reviewed chlorogenic acids, including their antimicrobial and antioxidant activities. This could indicate similar properties in 5-Chloropicolinimidamide hydrochloride, useful in microbiological and preservation research (Lu, Tian, Cui, Liu, & Ma, 2020).
Serotonin Function Probe in Psychiatry
Kahn and Wetzler (1991) explored m-Chlorophenylpiperazine as a serotonin function probe, suggesting that 5-Chloropicolinimidamide hydrochloride could be similarly used in neuroscientific research (Kahn & Wetzler, 1991).
Corrosion Inhibition in Industrial Applications
Ituen, Akaranta, and James (2016) examined 5-hydroxytryptophan as a corrosion inhibitor, which may inspire research into using 5-Chloropicolinimidamide hydrochloride for similar purposes in material science (Ituen, Akaranta, & James, 2016).
Biorefinery and Chemical Production
Zuo et al. (2017) discussed the production of 5-hydroxymethylfurfural in deep eutectic solvents, indicating the potential of 5-Chloropicolinimidamide hydrochloride in chemical synthesis and biorefinery (Zuo, Le, Li, Jiang, Zeng, Tang, Sun, & Lin, 2017).
Safety And Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
5-chloropyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3.ClH/c7-4-1-2-5(6(8)9)10-3-4;/h1-3H,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOJVZFDKUBUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704292 | |
| Record name | 5-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropicolinimidamide hydrochloride | |
CAS RN |
1179360-48-5 | |
| Record name | 5-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



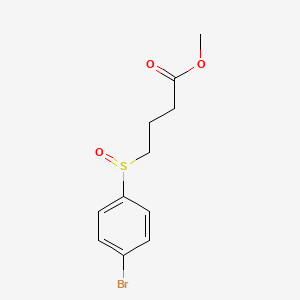

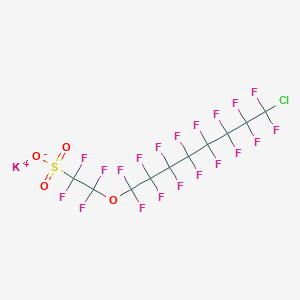

![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487620.png)
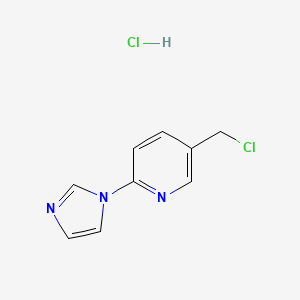
![2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1487624.png)
![5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride](/img/structure/B1487625.png)


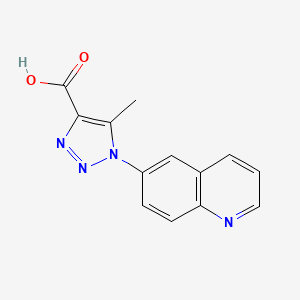
![2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B1487633.png)
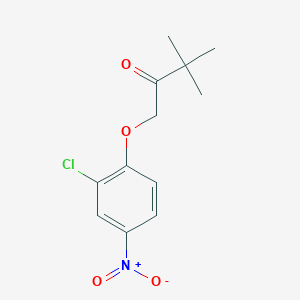
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide](/img/structure/B1487636.png)